molecular formula C26H28FN5O2S B2753840 N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-56-0

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2753840
CAS No.: 1111210-56-0
M. Wt: 493.6
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Description

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes the intracellular second messenger cyclic guanosine monophosphate (cGMP). PDE9A is highly expressed in the brain, and its inhibition elevates cGMP levels, which is a key signaling molecule implicated in synaptic plasticity, memory formation, and neuronal protection. This compound has been investigated as a potential therapeutic agent for Alzheimer's disease and other cognitive disorders, as research indicates that boosting cGMP signaling can counteract synaptic and memory deficits. A study published in the Journal of Medicinal Chemistry highlighted the discovery of this triazoloquinazoline derivative, demonstrating its high potency and selectivity for PDE9 over other PDE families, and its promising effects in preclinical models of cognition. Its research value lies in its utility as a tool compound for elucidating the specific roles of the cGMP pathway in the central nervous system and for exploring novel mechanisms for treating neurodegenerative conditions. The unique triazoloquinazoline core structure of this inhibitor contributes to its strong binding affinity and pharmacokinetic properties, making it a valuable asset for in vitro and in vivo pharmacological studies.

Properties

CAS No.

1111210-56-0

Molecular Formula

C26H28FN5O2S

Molecular Weight

493.6

IUPAC Name

N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. Its unique structure comprises a triazoloquinazoline core, a cyclohexyl group, and a fluorobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure and Properties

The molecular formula of this compound is C26H28FN5O2S, with a molecular weight of 493.6 g/mol. Its structure is characterized by the following features:

Property Details
CAS Number 1111210-56-0
Molecular Formula C26H28FN5O2S
Molecular Weight 493.6 g/mol
IUPAC Name N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Anticancer Properties

Preliminary studies suggest that compounds within the triazoloquinazoline class exhibit promising anticancer properties. The mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For instance, these compounds may interact with enzymes or receptors involved in tumor growth and metastasis.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This activity could be attributed to the compound's ability to modulate inflammatory mediators and signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared with other derivatives in the triazoloquinazoline family to understand its efficacy better. The following table summarizes some related compounds and their unique aspects:

Compound Name Structural Features Unique Aspects
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideSimilar core structure with cyclopentyl groupVariation in biological activity due to different substituents
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamideDifferent fluorobenzyl groupInsights into structure–activity relationships

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity : Research has shown that triazole derivatives exhibit antimicrobial properties against various bacterial strains. For example, derivatives similar to N-cyclohexyl compounds demonstrated significant antibacterial activity against Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
  • Pharmacological Evaluation : A study focusing on triazolopyrimidinone derivatives highlighted their potential as CCR2 and CCR5 antagonists, suggesting that structural modifications could enhance their therapeutic profiles .
  • Mechanistic Insights : Investigations into the interactions of these compounds with biological targets have provided insights into their mechanisms of action. Binding studies indicate that they may inhibit enzyme functions or alter receptor conformations, affecting downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazoloquinazoline Derivatives

Compound Benzyl Substituent Alkyl Groups Oxo Positions
Target Compound 3-fluorobenzylthio Propyl, Cyclohexyl 5
2-(3-Chlorobenzyl) Analogue () 3-chlorobenzyl Diisobutyl 1, 5

Computational Similarity Metrics

Structural similarity to known inhibitors is quantified using Tanimoto and Dice indices (). These metrics compare bit vectors derived from molecular fingerprints (e.g., MACCS keys or Morgan fingerprints). For example:

  • A Tanimoto score >0.85 indicates high similarity, suggesting overlapping pharmacophores.
  • Lower scores (<0.6) highlight divergent regions, such as the fluorobenzylthio group, which may confer unique target selectivity.

Table 2: Hypothetical Similarity Scores vs. Reference Inhibitors

Metric Tanimoto (MACCS) Dice (Morgan)
Target Compound 0.78 0.82
3-Chlorobenzyl Analogue 0.85 0.88

Note: Scores are illustrative; experimental validation is required .

Mass Spectrometry-Based Molecular Networking

Fragmentation patterns from LC-MS/MS can group compounds via cosine scores (). A high cosine score (e.g., >0.9) between the target compound and analogues would suggest shared fragmentation pathways, indicative of structural homology. However, the fluorobenzylthio group may produce distinct ion clusters compared to chlorinated or non-halogenated derivatives, lowering cosine scores and reflecting functional divergence.

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform predicts bioactivity by comparing proteome-wide interaction signatures (). Unlike structural methods, CANDO evaluates multitarget behavior:

  • Dissimilar signatures may predict off-target effects, such as interactions with cytochrome P450 enzymes due to the cyclohexyl group’s metabolic liability.

Key Findings and Implications

  • Substituent Halogenation : Fluorine’s electronegativity may enhance target binding vs. chlorine’s hydrophobicity, but metabolic stability requires empirical validation.
  • Computational vs.
  • Synthetic Feasibility : The propyl and cyclohexyl groups may simplify synthesis compared to branched isobutyl analogues ().

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Compounds

StepSolventCatalyst/Temp.Yield (%)Reference
Triazole FormationEthanolReflux, 12 h65–78
Thioether CouplingDMFBTAB, 80°C, 6 h70–85
AmidationDichloromethaneEDCI/HOBt, RT, 24 h80–90

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance thioether coupling efficiency compared to ethanol due to better solubility of intermediates .
  • Catalyst Selection : Phase-transfer catalysts (e.g., benzyltributylammonium bromide) improve reaction rates in biphasic systems .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) during amidation reduce side reactions, while higher temperatures (80°C) accelerate thioether formation .

Q. Data-Driven Approach :

  • Use Design of Experiments (DoE) to evaluate interactions between variables (solvent, catalyst, time).
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) .

Basic: What characterization techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for diagnostic signals:
  • δ 7.2–7.4 ppm (aromatic protons from 3-fluorobenzyl) .
  • δ 1.2–1.6 ppm (cyclohexyl and propyl CH2 groups) .
    • ¹³C NMR : Carbonyl peaks at δ 165–170 ppm (carboxamide C=O) .
  • IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C27H28FN5O2S: 522.1984) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Analogues : Subtle modifications (e.g., 3-fluorobenzyl vs. 4-chlorobenzyl) alter target binding .

Q. Recommendations :

  • Perform comparative studies using standardized assays (e.g., ATP-based kinase inhibition assays).
  • Conduct docking simulations to correlate substituent effects (e.g., 3-fluoro group’s electronic profile) with activity .

Advanced: What hypotheses exist about its mechanism of action?

Methodological Answer:
Based on structural analogues:

  • Kinase Inhibition : The triazoloquinazoline scaffold may bind to ATP pockets in kinases (e.g., EGFR or VEGFR2) via π-π stacking and hydrogen bonding .
  • Thioether Role : The (3-fluorobenzyl)thio group enhances lipophilicity, potentially improving membrane permeability .

Q. Experimental Validation :

  • Enzyme Assays : Test inhibition against purified kinases (e.g., EGFR T790M mutant) .
  • Cellular Uptake : Use fluorescently labeled derivatives to track intracellular localization .

Basic: How to analyze purity and stability during storage?

Methodological Answer:

  • HPLC : Use a C18 column (ACN:H2O gradient) to quantify purity (>95% by area) .
  • Stability Studies : Store at –20°C in desiccated, amber vials. Monitor degradation via LC-MS every 6 months .

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